molecular formula C11H11Cl3N2O2 B14652447 Ethyl 2-chloro-2-[(E)-(2,5-dichlorophenyl)diazenyl]propanoate CAS No. 53682-77-2

Ethyl 2-chloro-2-[(E)-(2,5-dichlorophenyl)diazenyl]propanoate

Cat. No.: B14652447
CAS No.: 53682-77-2
M. Wt: 309.6 g/mol
InChI Key: VVNQKNFLMBWNAU-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-2-[(E)-(2,5-dichlorophenyl)diazenyl]propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its unique structure, which includes a diazenyl group attached to a dichlorophenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloro-2-[(E)-(2,5-dichlorophenyl)diazenyl]propanoate typically involves the esterification of 2-chloropropanoic acid with ethanol in the presence of a catalyst. The reaction conditions often include the use of a strong acid, such as sulfuric acid, to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-2-[(E)-(2,5-dichlorophenyl)diazenyl]propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the diazenyl group to an amine.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.

Major Products Formed

    Oxidation: Formation of 2-chloropropanoic acid.

    Reduction: Formation of ethyl 2-amino-2-[(E)-(2,5-dichlorophenyl)diazenyl]propanoate.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-chloro-2-[(E)-(2,5-dichlorophenyl)diazenyl]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-chloro-2-[(E)-(2,5-dichlorophenyl)diazenyl]propanoate involves its interaction with specific molecular targets. The diazenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The chlorine atom can also undergo substitution reactions, leading to the formation of new compounds with different biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-chloro-2-[(E)-(2,5-dichlorophenyl)diazenyl]propanoate is unique due to its combination of a diazenyl group and a dichlorophenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

53682-77-2

Molecular Formula

C11H11Cl3N2O2

Molecular Weight

309.6 g/mol

IUPAC Name

ethyl 2-chloro-2-[(2,5-dichlorophenyl)diazenyl]propanoate

InChI

InChI=1S/C11H11Cl3N2O2/c1-3-18-10(17)11(2,14)16-15-9-6-7(12)4-5-8(9)13/h4-6H,3H2,1-2H3

InChI Key

VVNQKNFLMBWNAU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(N=NC1=C(C=CC(=C1)Cl)Cl)Cl

Origin of Product

United States

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